D-Isoleucine

概述

描述

D-异亮氨酸是氨基酸异亮氨酸的对映异构体,具体而言是D型。它是一种支链氨基酸,在各种生物过程中起着至关重要的作用。与L型对应物不同,D-异亮氨酸在自然界中不太常见,但在科学研究和工业中具有重要的应用。

准备方法

合成路线和反应条件: D-异亮氨酸可以通过多种方法合成,包括:

工业生产方法: 工业生产通常采用生物技术方法,例如使用基因工程微生物以高产率和高纯度生产D-异亮氨酸 .

反应类型:

氧化: D-异亮氨酸可以发生氧化脱氨作用,生成2-氧代-3-甲基戊酸.

还原: 它可以在特定条件下还原为相应的醇。

取代: D-异亮氨酸可以参与取代反应,特别是在肽合成中。

常用试剂和条件:

氧化: 常用NADP±依赖性D-氨基酸脱氢酶.

还原: 催化氢化或使用硼氢化钠等还原剂。

取代: 肽偶联试剂,如碳二亚胺。

主要产品:

氧化: 2-氧代-3-甲基戊酸。

还原: 相应的醇。

取代: 肽和修饰的氨基酸。

科学研究应用

Therapeutic Applications

D-Isoleucine has been identified as a promising agent in clinical therapy, particularly for neurological diseases and tissue/organ injuries. Research has shown that D-amino acids, including this compound, can act as protective agents in various physiological functions. They have been recognized for their roles in modulating disease states, such as:

- Neurological Diseases : this compound may play a role in neuroprotection and the treatment of neurodegenerative disorders by regulating neurotransmitter levels and providing protective effects against neuronal damage .

- Tissue Repair : The compound has shown potential in enhancing tissue regeneration and repair mechanisms following injury .

Cancer Treatment

Research indicates that this compound can inhibit tumor growth and metastasis, particularly in colon cancer models. A study demonstrated that this compound prevented liver metastases in mice with colon cancer by down-regulating angiogenesis through the inhibition of vascular endothelial growth factor (VEGF) via the mammalian target of rapamycin (mTOR) pathway . This mechanism is critical as it suggests that this compound could serve as a prophylactic agent against cancer metastasis without adversely affecting cell viability.

Table 1: Summary of this compound's Role in Cancer Treatment

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of VEGF | Prevents angiogenesis | |

| Tumor growth inhibition | Reduces liver metastases | |

| Safety profile | No adverse effects on cell viability |

Microbial Inhibition

This compound has been studied for its antimicrobial properties, particularly against antibiotic-resistant bacteria such as Staphylococcus aureus. Its extracellular accumulation during bacterial growth suggests a role in inhibiting biofilm formation, which is crucial for treating infections caused by resistant strains . This property could be leveraged to develop new therapeutic strategies against persistent bacterial infections.

Biotechnological Applications

In biotechnology, this compound serves various purposes:

- Protein Engineering : It is used to modify protein structures to enhance stability and activity under industrial conditions. For example, isoleucine modifications have improved enzyme stability in detergent formulations .

- Metabolic Profiling : this compound can be utilized as a biomarker for diseases such as gastric cancer. Advanced techniques like HPLC-MS/MS have been employed to analyze urinary chiral amino-containing biomarkers involving this compound .

Table 2: Biotechnological Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Protein modification | Enhances enzyme stability | |

| Biomarker for diseases | Used in metabolic profiling for cancer detection |

Future Perspectives

The versatility of this compound suggests numerous avenues for future research and application. Its potential use in drug formulation to improve the efficacy and stability of peptide-based therapies is particularly noteworthy. Additionally, ongoing studies into its role in microbial inhibition could lead to innovative treatments for antibiotic-resistant infections.

作用机制

D-异亮氨酸主要通过掺入蛋白质和肽中发挥作用。它与各种酶和受体相互作用,影响代谢途径。 例如,它可以通过参与血红蛋白和其他必需生物分子的合成来参与调节血糖和能量水平 .

类似化合物:

- D-亮氨酸

- D-缬氨酸

- L-异亮氨酸

比较:

- D-亮氨酸和D-缬氨酸: 与D-异亮氨酸一样,这些都是支链氨基酸,但它们在侧链结构和特定的生物学作用上有所不同 .

- L-异亮氨酸: L型在自然界中更为常见,对人体蛋白质合成至关重要。 另一方面,D-异亮氨酸在自然界中不太常见,但在研究和工业中具有独特的应用 .

D-异亮氨酸的独特性在于其特定的对映异构体形式,这使得它能够用于需要手性特异性的专业应用中。

相似化合物的比较

- D-Leucine

- D-Valine

- L-Isoleucine

Comparison:

- D-Leucine and D-Valine: Like D-Isoleucine, these are branched-chain amino acids but differ in their side chain structures and specific biological roles .

- L-Isoleucine: The L-form is more common in nature and is essential for protein synthesis in humans. This compound, on the other hand, is less prevalent but has unique applications in research and industry .

This compound’s uniqueness lies in its specific enantiomeric form, which allows it to be used in specialized applications that require chiral specificity.

生物活性

D-Isoleucine, a stereoisomer of the essential amino acid isoleucine, has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its production, metabolic pathways, and effects on health, particularly in relation to cancer and tissue engineering.

Overview of this compound

This compound is one of the d-amino acids, which are less common in nature compared to their l-counterparts. It plays a role in various biological processes, including protein synthesis and cellular signaling. The production of this compound occurs through enzymatic reactions involving lactic acid bacteria (LAB), which have been shown to produce several d-branched-chain amino acids (BCAAs) including this compound, D-leucine, and D-allo-isoleucine .

Production and Sources

Lactic Acid Bacteria : LAB such as Lactobacillus and Leuconostoc species are capable of synthesizing this compound. Research indicates that these bacteria can convert L-isoleucine into this compound through racemization processes .

Metabolic Pathways : The biosynthesis of this compound involves specific enzymes such as isoleucine 2-epimerase, which catalyzes the conversion of L-isoleucine to its D-form . This enzymatic activity is crucial for maintaining the balance of amino acids within microbial cultures.

1. Cancer Prevention

Recent studies have highlighted the potential of isoleucine (including its D-form) in cancer prevention. In a mouse model of colon cancer liver metastases, administration of isoleucine significantly reduced tumor growth and liver metastases. The study reported a dose-dependent relationship where lower concentrations still yielded protective effects against liver metastases . This suggests that this compound may share similar protective properties.

2. Tissue Engineering Applications

D-amino acids, including this compound, have been incorporated into peptide hydrogels used for tissue engineering. These hydrogels exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. The incorporation of this compound has been shown to improve cell viability and promote cell migration within these hydrogels, making them suitable for various biomedical applications .

Case Studies

Case Study 1: Maple Syrup Urine Disease (MSUD)

In patients with MSUD, the metabolism of branched-chain amino acids is impaired, leading to elevated levels of certain amino acids including alloisoleucine. A study investigating the infusion of L-leucine in MSUD patients showed subsequent incorporation of labeled isoleucine and alloisoleucine into plasma. This highlights the metabolic interconnections between different forms of isoleucine in human physiology .

Case Study 2: Hepatocellular Carcinoma

A study involving hepatocellular carcinoma patients indicated a significant reduction in levels of several d-amino acids, including this compound. This finding suggests that alterations in d-amino acid levels may be associated with cancer progression and could serve as potential biomarkers for disease states .

Research Findings Summary

化学反应分析

Epimerization and Stereochemical Interconversion

D-Isoleucine exhibits α-carbon epimerization under specific conditions, forming D-allo-isoleucine. This reaction occurs via resonance stabilization of the α-carbanion intermediate, facilitated by electron-withdrawing groups (amino and carboxyl). Key findings include:

-

NMR Analysis : The α-CH proton of D-allo-isoleucine resonates at higher chemical shifts (δ 3.72–3.85 ppm in CDCl₃) compared to this compound (δ 3.45–3.60 ppm) .

-

Coupling Constants : Larger values (8.5–9.5 Hz) in this compound vs. smaller values (6.5–7.5 Hz) in D-allo-isoleucine confirm stereochemical differences .

Table 1 : NMR Spectral Data for this compound and Derivatives

| Compound | δ (α-CH, ppm) | (Hz) |

|---|---|---|

| This compound | 3.45–3.60 | 8.5–9.5 |

| D-allo-Isoleucine | 3.72–3.85 | 6.5–7.5 |

Enzymatic Incorporation into Peptides

This compound serves as a precursor in nonribosomal peptide synthesis, notably in actinomycin antibiotics:

-

Biosynthetic Pathways : L-alloisoleucine and D-alloisoleucine are converted to this compound via epimerases in Streptomyces spp., enabling incorporation into cyclic peptides .

-

Methylation : N-methyl-L-alloisoleucine residues in actinomycin derive from this compound through stereoinversion and methylation .

Metabolic Degradation

In bacterial systems, this compound undergoes catabolism distinct from its L-counterpart:

-

Deamination : Microbial D-amino acid oxidases convert this compound to α-keto-β-methylvalerate, a precursor for branched-chain fatty acids .

-

Energetics : Combustion of this compound releases , matching its L-form, indicating similar thermodynamic stability .

Table 2 : Thermodynamic Data for DL-Isoleucine

| Property | Value (kJ/mol) |

|---|---|

| Δ (solid) | |

| Δ (combustion) |

属性

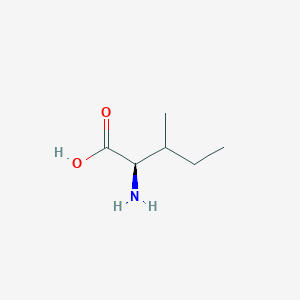

IUPAC Name |

(2R,3R)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046346 | |

| Record name | D-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | D-Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | D-Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

319-78-8 | |

| Record name | D-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V87GJA0G54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。